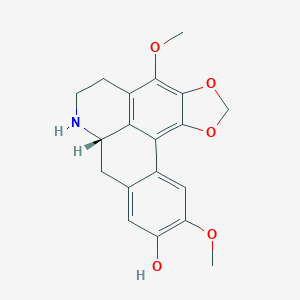

Cassythine

Description

Structure

3D Structure

Properties

IUPAC Name |

(12S)-7,17-dimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),14,16,18-hexaen-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-22-14-7-11-9(6-13(14)21)5-12-15-10(3-4-20-12)17(23-2)19-18(16(11)15)24-8-25-19/h6-7,12,20-21H,3-5,8H2,1-2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXIOJQNDYKPCE-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC3C4=C(CCN3)C(=C5C(=C4C2=C1)OCO5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C[C@H]3C4=C(CCN3)C(=C5C(=C4C2=C1)OCO5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00331765 | |

| Record name | Cassyfiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4030-51-7 | |

| Record name | (7aS)-6,7,7a,8-Tetrahydro-4,11-dimethoxy-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-10-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4030-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cassyfiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation, Structural Elucidation, and Biosynthetic Pathways of Cassyfiline

Methodologies for Cassyfiline Isolation from Cassytha filiformis

The isolation of cassyfiline is a multi-step process involving initial extraction from plant material followed by sophisticated purification techniques to yield the pure compound.

Extraction Techniques from Plant Materials

The initial step in isolating cassyfiline involves its extraction from the aerial parts of Cassytha filiformis. The general approach is an acid-base extraction tailored to the alkaline nature of alkaloids.

Researchers typically begin with air-dried and powdered plant material to maximize the surface area for solvent penetration. ucl.ac.beucl.ac.be One common method involves macerating the powdered plant material in a slightly acidified solvent mixture, such as methanol (B129727) with 1% acetic acid (MeOH-HOAc, 99:1). ucl.ac.beucl.ac.be This acidic environment protonates the alkaloids, converting them into their salt form, which enhances their solubility in the polar solvent. The maceration can be performed at elevated temperatures, for instance at 50°C in a refluxing water bath, to improve extraction efficiency. ucl.ac.be

Following extraction, the crude extract is concentrated under reduced pressure. The resulting residue is then dissolved in an acidified aqueous solution and subjected to a liquid-liquid partition to remove non-alkaloidal compounds. This is achieved by washing the acidic solution with a non-polar solvent like ether or petroleum ether. ucl.ac.beucl.ac.beresearchgate.net

The aqueous layer, now containing the protonated alkaloids, is then basified. This is done by adding a base, such as sodium bicarbonate (NaHCO3) to a pH of around 8, or a stronger base like ammonium (B1175870) hydroxide (B78521) (NH4OH) to reach a pH of 11. ucl.ac.beucl.ac.be This deprotonates the alkaloid salts, converting them back into their free base form, which is more soluble in non-polar organic solvents. The free base alkaloids are then extracted from the aqueous layer using a solvent like dichloromethane (B109758) (CH2Cl2) or chloroform. ucl.ac.beresearchgate.net Finally, the organic solvent containing the alkaloid mixture is dried and evaporated to yield a crude alkaloid extract. ucl.ac.beucl.ac.be Studies have shown that the total alkaloid content in different samples of Cassytha filiformis can vary significantly, ranging from 1.1% to 4.3%. ucl.ac.be

Table 1: Summary of Extraction Techniques for Cassyfiline

| Step | Procedure | Reagents/Solvents | Purpose |

|---|---|---|---|

| Preparation | Air-drying and powdering of aerial plant parts. | N/A | Increase surface area for extraction. |

| Extraction | Maceration or percolation of plant powder. | Methanol with 1% Acetic Acid | Extract protonated alkaloids. |

| Purification | Liquid-liquid washing of the acidic extract. | Ether or Petroleum Ether | Remove non-polar impurities. |

| Basification | Increasing the pH of the aqueous layer. | Sodium Bicarbonate (pH 8) or Ammonium Hydroxide (pH 11) | Convert alkaloid salts to free bases. |

| Final Extraction | Extraction of the basified aqueous layer. | Dichloromethane or Chloroform | Isolate crude alkaloid mixture. |

Chromatographic Purification Approaches

Following the initial extraction, the crude alkaloid mixture containing cassyfiline must be purified. This is accomplished through various chromatographic techniques that separate compounds based on their physical and chemical properties.

Column chromatography (CC) is a fundamental purification step. researchgate.netresearchgate.net The crude extract is loaded onto a column packed with a stationary phase, and a solvent or solvent mixture (the mobile phase) is passed through it to separate the different alkaloids. Preparative thin-layer chromatography (pTLC) has also been utilized for the final purification of the isolated alkaloids. researchgate.net

For more precise separation and quantification, High-Performance Liquid Chromatography (HPLC) is employed, often coupled with UV and Mass Spectrometry detectors (HPLC-UV-MS). ucl.ac.beucl.ac.benih.gov This method offers high resolution and sensitivity. A common setup uses a reversed-phase stationary phase, such as an RP-select B column. ucl.ac.benih.govthieme-connect.comresearchgate.net The mobile phase typically consists of a gradient system, for example, starting with a mixture of acetonitrile (B52724) and an aqueous buffer like 10 mM ammonium acetate (B1210297) adjusted to an acidic pH (e.g., pH 3 with acetic acid). ucl.ac.benih.govthieme-connect.comresearchgate.net This gradient system allows for the sequential elution of the various aporphine (B1220529) alkaloids present in the extract, enabling the isolation of pure cassyfiline. ucl.ac.beucl.ac.be

Table 2: Chromatographic Conditions for Cassyfiline Purification

| Technique | Stationary Phase | Mobile Phase System | Detection |

|---|---|---|---|

| Column Chromatography | Silica Gel | Gradients of organic solvents | N/A |

| Preparative TLC | Silica Gel | Specific solvent systems | UV light |

| HPLC | RP-select B (5 µm) | Gradient of Acetonitrile and aqueous Ammonium Acetate (pH 3) | UV, Mass Spectrometry (MS) |

Structural Elucidation Methodologies of Cassyfiline

Once isolated, the precise chemical structure of cassyfiline was determined using a combination of advanced spectroscopic and analytical methods.

Advanced Spectroscopic Techniques for Structure Determination

The elucidation of cassyfiline's structure relied heavily on a suite of spectroscopic techniques. nih.govthieme-connect.comchemfaces.com Mass spectrometry (MS) was used to determine the molecular weight and establish the molecular formula as C19H19NO5. researchgate.netbiosynth.com

Nuclear Magnetic Resonance (NMR) spectroscopy was pivotal in assembling the final structure. ucl.ac.beresearchgate.net One-dimensional (1D) NMR techniques, including ¹H NMR and ¹³C NMR, provided information about the types and number of hydrogen and carbon atoms in the molecule. ucl.ac.beresearchgate.net Two-dimensional (2D) NMR experiments were then used to piece the molecular fragments together by identifying correlations between different nuclei. The complete NMR data for cassyfiline (cassythine) have been published, confirming its aporphine skeleton and the specific arrangement of its functional groups. thieme-connect.comresearchgate.netresearchgate.net Other spectroscopic methods like Infrared (IR) and Ultraviolet (UV) spectroscopy provided additional data on functional groups and the chromophore system, respectively. nih.gov

Table 3: Spectroscopic Data for Cassyfiline

| Technique | Information Obtained |

|---|---|

| Mass Spectrometry (MS) | Molecular Weight (341.36 g/mol ), Molecular Formula (C19H19NO5) |

| ¹H NMR | Chemical environment and connectivity of hydrogen atoms. |

| ¹³C NMR | Number and type of carbon atoms in the structure. |

| 2D NMR (COSY, HMBC, HSQC) | Connectivity between atoms (C-H, C-C) to build the molecular skeleton. |

| IR Spectroscopy | Presence of functional groups (e.g., hydroxyl, methoxy (B1213986), methylenedioxy). |

| UV Spectroscopy | Information about the conjugated system of the aporphine core. |

Stereochemical Analysis and Confirmation

Aporphine alkaloids typically possess a stereocenter at carbon 6a, meaning they can exist as different stereoisomers. wikipedia.org Determining the absolute configuration of this center is crucial for a complete structural description. Studies on cassyfiline isolated from fresh stems of Cassytha filiformis in Taiwan identified it as the (–)-enantiomer, indicating a specific three-dimensional arrangement. researchgate.netnih.gov The stereochemistry of aporphine alkaloids is often established through interconversions with known compounds or by detailed spectroscopic analysis, including circular dichroism, which measures the differential absorption of left- and right-circularly polarized light. wikipedia.org

Biosynthetic Origins and Pathways of Cassyfiline

Cassyfiline belongs to the aporphine class of alkaloids, which are part of the larger group of benzylisoquinoline alkaloids. wikipedia.org The biosynthesis of these complex molecules in plants begins with amino acids.

The core structure of aporphine alkaloids is understood to be derived from the amino acid L-tyrosine, via the phenylpropanoid pathway. wikipedia.orgnih.gov The key steps involve the oxidative coupling of a benzylisoquinoline precursor. The biosynthesis of the related aporphine alkaloid bulbocapnine (B190701) provides a model for this process. It begins with the precursor reticuline, which undergoes oxidation to form a diradical. wikipedia.org This is followed by an intramolecular cyclization to create the characteristic four-ring aporphine skeleton, which is then further modified (e.g., through dehydration, methylation, or hydroxylation) to produce the diverse range of aporphine alkaloids, including cassyfiline. wikipedia.org

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| Actinodaphnine (B1208463) |

| Bulbocapnine |

| Cassyfiline |

| Cassythidine |

| This compound |

| Corytuberin |

| Dicentrine (B1670447) |

| Neolitsine (B8057364) |

Precursor Utilization in Aporphine Alkaloid Biosynthesis

The biosynthesis of aporphine alkaloids, the class to which Cassyfiline belongs, is a complex process originating from amino acid precursors. The foundational pathways rely on L-tyrosine, which is derived from the shikimate pathway. acs.orgfrontiersin.orgimperial.ac.uk L-tyrosine serves as the starting point for the creation of benzylisoquinoline alkaloids (BIAs), a large and diverse group of plant secondary metabolites that includes aporphines. frontiersin.orgnih.gov

The general biosynthetic route to aporphine alkaloids proceeds through several key intermediates. L-tyrosine is first converted to both dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.gov The enzyme norcoclaurine synthase (NCS) then catalyzes the condensation of these two molecules to form (S)-norcoclaurine, which represents the first committed step and the basic scaffold for most BIAs. acs.org

A series of subsequent enzymatic modifications, including O-methylation, N-methylation, hydroxylation, and another O-methylation, convert (S)-norcoclaurine into the pivotal intermediate (S)-reticuline. acs.org (S)-reticuline is a critical branch-point intermediate from which various classes of BIA, including the aporphine alkaloids, are derived. acs.orgfrontiersin.org The formation of the characteristic aporphine core structure occurs via an intramolecular C-C phenol (B47542) coupling of (S)-reticuline. acs.org

Enzymatic Mechanisms and Gene Expression in Cassyfiline Biosynthesis

The specific enzymatic steps and the genes encoding them for the biosynthesis of Cassyfiline in Cassytha filiformis are not yet fully elucidated in available research. However, the general mechanism for the formation of the aporphine scaffold from (S)-reticuline has been studied in other plant species. This crucial step is catalyzed by a specific subfamily of cytochrome P450 enzymes, namely the CYP80G subfamily. acs.org

For instance, in other plants, the enzyme CYP80G2, known as corytuberine (B190840) synthase, facilitates the intramolecular C-C bond formation in (S)-reticuline to produce (S)-corytuberine, an aporphine alkaloid. acs.orgfrontiersin.org Following the creation of the core aporphine structure, further modifications such as methylation, demethylation, and the formation of methylenedioxy bridges can occur to generate the diverse range of aporphine alkaloids observed in nature. acs.org While it is plausible that similar enzymatic machinery is present in Cassytha filiformis for Cassyfiline synthesis, specific transcriptomic and proteomic studies are needed to identify the exact enzymes and their corresponding genes. researchgate.netnih.govnih.govmedrxiv.org

Comparative Biosynthesis within Cassytha Species

The genus Cassytha is a rich source of aporphine alkaloids. cabidigitallibrary.org Phytochemical investigations of Cassytha filiformis from different regions and of other Cassytha species have revealed a variety of related alkaloids, suggesting a conserved but adaptable biosynthetic pathway within the genus.

**Table 2: Aporphine Alkaloids Isolated from *Cassytha filiformis***

| Alkaloid | Notes | Reference |

| Cassyfiline (this compound) | A primary alkaloid studied for various biological activities. | chemfaces.comcabidigitallibrary.orgresearchgate.netnih.gov |

| Actinodaphnine | Frequently co-isolated with Cassyfiline. | chemfaces.comcabidigitallibrary.orgresearchgate.netnih.gov |

| Dicentrine | Frequently co-isolated with Cassyfiline. | chemfaces.comcabidigitallibrary.orgresearchgate.netnih.gov |

| Neolitsine | Isolated alongside Cassyfiline. | chemfaces.comresearchgate.net |

| Cathafiline | A new aporphine isolated from Formosan C. filiformis. | nih.govjfda-online.com |

| Cathaformine | A new aporphine isolated from Formosan C. filiformis. | nih.govjfda-online.com |

| Cassyformine | A new aporphine isolated from Formosan C. filiformis. | nih.govjfda-online.com |

| Filiformine | A new aporphine isolated from Formosan C. filiformis. | nih.govjfda-online.com |

The presence of numerous aporphine alkaloids, such as actinodaphnine, dicentrine, and neolitsine, alongside Cassyfiline in C. filiformis indicates a shared biosynthetic origin from common precursors like (S)-reticuline. chemfaces.comcabidigitallibrary.orgresearchgate.net The structural variations among these compounds—differing in the positions of hydroxyl, methoxy, and methylenedioxy groups—point to the activity of a suite of tailoring enzymes that modify the basic aporphine skeleton. acs.org

Furthermore, studies on C. filiformis from Taiwan have led to the isolation of several new aporphine alkaloids, including cathafiline, cathaformine, and cassyformine, which were not reported from populations in other areas. nih.govjfda-online.com This suggests potential regional variations in the expression or function of biosynthetic genes, leading to different alkaloid profiles. The ability of Cassytha to produce a diverse array of these compounds highlights the evolutionary significance of this biosynthetic pathway within the genus. frontiersin.org

Pharmacological and Biological Activities of Cassyfiline

Investigation of Vasorelaxant Properties

Studies have explored the effects of Cassyfiline on blood vessel relaxation, a key factor in regulating blood pressure.

In Vitro Studies of Vascular Smooth Muscle Response

In laboratory settings, Cassyfiline has demonstrated significant vasorelaxant capabilities. medchemexpress.com Research conducted on isolated rat aortic preparations that were pre-contracted showed that Cassyfiline could induce relaxation effectively. medchemexpress.commedchemexpress.com The potency of this effect was quantified with an IC50 value of 0.09 μM, indicating a strong vasorelaxing action at a low concentration. medchemexpress.commedchemexpress.com These in vitro models are crucial for observing the direct effects of compounds on the vascular smooth muscle tissue that controls the diameter of blood vessels. nih.govnih.gov

Mechanisms Underlying Vasorelaxation Induced by Cassyfiline

The mechanism by which Cassyfiline induces vasorelaxation has been linked to its interaction with specific receptors in the vascular system. stuartxchange.org Research suggests that its effects may be attributable to the blockade of alpha-1 adrenoceptors. stuartxchange.org Another compound isolated from Cassytha filiformis, ocoteine (B1677095), was also identified as an alpha-1 adrenoceptor blocking agent in the rat thoracic aorta. stuartxchange.org By antagonizing these receptors, which are typically involved in vasoconstriction, Cassyfiline can lead to the relaxation of the vascular smooth muscle.

Antineoplastic and Cytotoxic Activity Research

The potential of Cassyfiline as an anticancer agent has been explored through its cytotoxic effects on various cell lines.

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., Mel-5, HL-60, HeLa)

Cassyfiline, also referred to as cassythine in some studies, has been evaluated for its ability to kill cancer cells in vitro. researchgate.netnih.govthieme-connect.com It demonstrated significant cytotoxic activity against specific human cancer cell lines. nih.govthieme-connect.comchemfaces.com

Notably, it showed high activity against the human melanoma cell line Mel-5, with a reported half-maximal inhibitory concentration (IC50) of 24.3 μM. researchgate.netnih.govthieme-connect.comchemfaces.com It was also highly active against the human leukemia cell line HL-60, with an IC50 of 19.9 μM. researchgate.netnih.govthieme-connect.comchemfaces.com In the same series of experiments, another aporphine (B1220529) alkaloid, neolitsine (B8057364), was found to be the most active against the human cervical cancer cell line HeLa (IC50 of 21.6 μM). researchgate.netnih.govthieme-connect.com The cytotoxic activity of alkaloids from Cassytha filiformis has been noted in several studies. researchgate.netcabidigitallibrary.orgbiocrick.com

Cytotoxicity against Non-Cancer Cell Lines (e.g., 3T3)

The effect of Cassyfiline on non-cancerous cells has also been assessed to understand its selectivity. researchgate.netnih.govthieme-connect.com In studies testing a panel of aporphine alkaloids from Cassytha filiformis, the cytotoxicity against the non-cancer mouse fibroblast cell line 3T3 was evaluated. nih.govthieme-connect.com While Cassyfiline was tested, the compound neolitsine showed the most potent activity against 3T3 cells, with an IC50 of 21.4 μM. researchgate.netnih.govthieme-connect.com The 3T3 cell line is a standard model for assessing the general cytotoxicity of a compound. nih.govcytion.com

Computational Approaches to Anticancer Target Identification (e.g., human Thymidylate Synthase inhibition)

To elucidate the potential molecular mechanisms behind its anticancer activity, computational or in silico studies have been employed. researchgate.netresearchgate.net Thymidylate synthase (TS) is a crucial enzyme for DNA synthesis and a recognized target for cancer therapy. nih.govnih.gov A virtual screening study investigated several compounds from Cassytha filiformis for their ability to inhibit human Thymidylate Synthase. researchgate.netresearchgate.net The results of these docking studies indicated that Cassyfiline possessed the highest binding affinity for human Thymidylate Synthase among the tested compounds. researchgate.net The computational model suggested that Cassyfiline binds at the Cys195 residue of the enzyme, which is located in the same binding region as the enzyme's natural substrate, dUMP. researchgate.net This suggests that Cassyfiline may exert its potential anticancer effects by inhibiting this key enzyme. researchgate.net

Cytotoxicity of Aporphine Alkaloids from Cassytha filiformis

| Compound | Cell Line | Cell Type | IC50 (μM) | Reference |

| Cassyfiline | Mel-5 | Human Melanoma | 24.3 | researchgate.netnih.govthieme-connect.comchemfaces.com |

| Cassyfiline | HL-60 | Human Leukemia | 19.9 | researchgate.netnih.govthieme-connect.comchemfaces.com |

| Actinodaphnine (B1208463) | Mel-5 | Human Melanoma | 25.7 | researchgate.netnih.govthieme-connect.comchemfaces.com |

| Actinodaphnine | HL-60 | Human Leukemia | 15.4 | researchgate.netnih.govthieme-connect.comchemfaces.com |

| Neolitsine | HeLa | Human Cervical Cancer | 21.6 | researchgate.netnih.govthieme-connect.com |

| Neolitsine | 3T3 | Mouse Fibroblast (Non-Cancer) | 21.4 | researchgate.netnih.govthieme-connect.com |

Antiplatelet Aggregation Studies

The chemical compound Cassyfiline, also known as this compound, is an aporphine alkaloid found in the parasitic plant Cassytha filiformis. Research into the pharmacological effects of constituents from this plant has revealed significant inhibitory effects on platelet aggregation. ucl.ac.be Studies on the methanolic extract of Cassytha filiformis have demonstrated potent inhibition of rabbit platelet aggregation induced by various agents, including adenosine (B11128) diphosphate (B83284) (ADP), arachidonic acid, collagen, and platelet-activating factor (PAF). globinmed.com

While the broader extract of Cassytha filiformis shows notable antiplatelet activity, this effect has been primarily attributed to a group of aporphinoid alkaloids isolated from the plant. ucl.ac.be Specifically, compounds such as cathafiline, cathaformine, actinodaphnine, N-methylactinodaphnine, predicentrine, and ocoteine have been identified as exhibiting significant antiplatelet aggregation activity. researchgate.netresearchgate.net Although Cassyfiline is one of the major alkaloids isolated from Cassytha filiformis, specific in-depth studies focusing exclusively on its individual contribution to antiplatelet aggregation are not extensively detailed in the currently available scientific literature. globinmed.comresearchgate.netstuartxchange.orgmdpi.comnih.govthieme-connect.comnih.gov The antiplatelet action is generally considered a collective effect of the various aporphinoids present in the plant. globinmed.commedchemexpress.comscispace.com

Antimicrobial Efficacy Investigations

The potential antifungal properties of compounds within Cassytha filiformis have been explored to a limited extent. One study noted that silver nanoparticles synthesized using an extract of the plant displayed antifungal activity against Candida albicans, though the specific contribution of Cassyfiline to this effect was not determined. researchgate.net Another research effort identified Cassyfiline as a constituent of peanut seed coats in a study assessing metabolites for activity against Aspergillus flavus, but it did not specify whether Cassyfiline itself was among the active compounds. nih.gov Currently, there is a lack of direct scientific studies investigating the antifungal efficacy of purified Cassyfiline.

Antibacterial Activity

Other Pharmacological Activities

Cassyfiline has been identified as a contributor to the vasorelaxant effects observed with extracts of Cassytha filiformis, a key mechanism for potential antihypertensive activity. globinmed.comstuartxchange.org Research has shown that the defatted ethanolic extract of the plant possesses antihypertensive properties. researchgate.netbvsalud.orgresearchgate.net

More specifically, studies on isolated aporphine alkaloids from Cassytha filiformis have demonstrated that Cassyfiline (this compound), along with cassythic acid, neolitsine, and dicentrine (B1670447), exerts potent vasorelaxing effects on pre-contracted rat aortic preparations. chemfaces.com This activity suggests a direct influence on blood vessel dilation, which can lead to a reduction in blood pressure. The potent activity of these compounds highlights their potential for further investigation in the context of cardiovascular health.

Vasorelaxant Activity of Aporphine Alkaloids from Cassytha filiformis

| Compound | Mean IC₅₀ (μM) on Rat Aortic Preparations |

|---|---|

| Cassythic acid | 0.08 - 2.48 |

| Cassyfiline (this compound) | 0.08 - 2.48 |

| Neolitsine | 0.08 - 2.48 |

| Dicentrine | 0.08 - 2.48 |

Data derived from a study on the vasorelaxing effects of compounds on precontracted rat aortic preparations. chemfaces.com

The traditional use of Cassytha filiformis for conditions related to inflammation has prompted scientific interest in its anti-inflammatory potential. globinmed.comumlub.pl Extracts from the plant have been noted to possess anti-inflammatory properties in various studies. ijpbs.com For example, some research has indicated that extracts can have an immunostimulant effect on granulocytes, which may suggest a potential role in modulating inflammatory responses. researchgate.netresearchgate.net

However, direct and detailed research focusing specifically on the anti-inflammatory activity of isolated Cassyfiline is not extensively documented. While the anti-inflammatory effects of the plant as a whole are recognized, the precise contribution of Cassyfiline to this activity requires further dedicated investigation.

Antioxidant Activity Studies

Investigations into the antioxidant properties of compounds from Cassytha filiformis have yielded nuanced results. While crude extracts of the plant, particularly the tertiary amine extracts, have demonstrated strong antioxidant activity, studies on the isolated alkaloids have shown different outcomes. researchgate.net Research indicates that the major isolated alkaloids from the plant, including Cassyfiline, did not exhibit significant activity in antioxidant assays. researchgate.net

This suggests that the notable antioxidant effects observed in the crude extracts of Cassytha filiformis may not be attributable to its primary alkaloid constituents like Cassyfiline. Instead, other classes of compounds present in the plant extract, such as phenolics, are likely responsible for the free-radical scavenging capabilities. researchgate.net Therefore, current evidence does not support a direct or potent antioxidant role for the isolated compound Cassyfiline.

Antidiabetic Activity Investigations

The potential role of Cassyfiline and related alkaloids in managing diabetes is an emerging area of research. While direct studies on Cassyfiline are limited, recent investigations into other aporphine alkaloids from Cassytha filiformis have shown promising results. For instance, a 2023 study on two newly discovered aporphine alkaloids, prethis compound and (+)-6S-ocotecine-N-oxide, found that they significantly increased glucose consumption in HL-7702 human liver cells. researchgate.net

Although Cassyfiline itself was not evaluated in this specific study, the findings underscore the potential of the aporphine alkaloid chemical class to influence glucose metabolism. researchgate.net The plant Cassytha filiformis has been noted in broader reviews for its blood glucose-lowering effects, though the specific contributions of each constituent are not yet fully elucidated. researchgate.net The demonstrated bioactivity of related aporphine alkaloids provides a scientific basis for future research to specifically investigate Cassyfiline's potential as an antidiabetic agent.

Antitrypanosomal Activity Research

One of the most significant and well-documented biological activities of Cassyfiline is its effect against trypanosomes. Cassyfiline (this compound) has been identified as one of the major alkaloids from Cassytha filiformis that exhibits potent in vitro activity against Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis, or sleeping sickness. ucl.ac.benih.govnih.gov

Research has consistently shown that Cassyfiline, alongside other alkaloids from the plant like actinodaphnine and dicentrine, is effective in inhibiting the growth of the parasite. researchgate.netnih.govsemanticscholar.orgwikipedia.org The mechanism of its trypanocidal action is believed to involve its ability to bind to the parasite's DNA and act as an intercalating agent. ucl.ac.bewikipedia.org Furthermore, studies have indicated that these alkaloids interfere with the catalytic activity of topoisomerases, enzymes crucial for DNA replication and repair, which may explain their effects on both cancer cells and trypanosomes. researchgate.netucl.ac.benih.gov

The inhibitory concentration (IC50) values from in vitro studies quantify this activity, highlighting the compound's potency.

| Compound | Target Organism | IC50 Value (µM) | Source |

|---|---|---|---|

| This compound (Cassyfiline) | Trypanosoma brucei brucei | 15.0 | ucl.ac.bethieme-connect.com |

| This compound (Cassyfiline) | Trypanosoma brucei brucei | 17.60 | semanticscholar.org |

| Actinodaphnine | Trypanosoma brucei brucei | 3.0 | ucl.ac.bethieme-connect.com |

| Dicentrine | Trypanosoma brucei brucei | 10.0 | ucl.ac.bethieme-connect.com |

Immunosuppressive Effects

The immunomodulatory properties of Cassytha filiformis have been explored, with studies revealing that extracts of the plant can influence the immune system. researchgate.net However, the specific role of Cassyfiline in these effects is not clearly established.

One study investigating the immunomodulatory properties of Cassytha filiformis focused on its phenolic fraction. researchgate.net The results demonstrated that this fraction exerted an immunosuppressive effect on lymphocyte subpopulations in an ex-vivo model. researchgate.netstuartxchange.org Conversely, the same study noted an immunostimulant effect on monocytes and granulocytes, suggesting a complex, multi-faceted interaction with the immune system. researchgate.net It is important to note that this research points to the phenolic compounds, rather than the alkaloids like Cassyfiline, as being responsible for the observed immunosuppressive activity on lymphocytes. researchgate.net Currently, there is a lack of direct scientific evidence linking the isolated alkaloid Cassyfiline to immunosuppressive effects.

Mechanistic Elucidation of Cassyfiline S Biological Actions

Molecular Targets and Signaling Pathways in Vasorelaxation

Cassyfiline demonstrates potent vasorelaxing effects on precontracted rat aortic preparations, with a reported IC50 value of 0.09 μM. medchemexpress.commedchemexpress.com This indicates its significant potential to induce the relaxation of blood vessels. While the precise signaling pathways and molecular targets of cassyfiline in vasorelaxation are still under investigation, the activity is a noted characteristic of this compound and other constituents isolated from Cassytha filiformis. researchgate.netmedchemexpress.com The vasorelaxant properties of related aporphine (B1220529) alkaloids often involve mechanisms such as the blockade of α1-adrenoceptors. Further research is necessary to fully elucidate the specific pathways modulated by cassyfiline that lead to its pronounced vasorelaxant effects.

Cellular and Molecular Mechanisms of Cytotoxicity

Cassyfiline has demonstrated cytotoxic effects against various cancer cell lines, pointing to its potential as an anticancer agent. smolecule.comresearchgate.net The mechanisms underlying this cytotoxicity are multifaceted and involve interactions with fundamental cellular components and processes.

Interaction with Nucleic Acids (DNA)

Studies have shown that cassyfiline, along with other aporphine alkaloids like actinodaphnine (B1208463) and dicentrine (B1670447), can interact with DNA. researchgate.netbiocrick.comresearchgate.net Spectroscopic analyses, including UV absorption, circular dichroism, and linear dichroism, indicate that these aporphines behave as typical intercalating agents, inserting themselves between the base pairs of the DNA double helix. researchgate.netresearchgate.net This interaction can disrupt DNA replication and transcription, contributing to the observed cytotoxic effects on cancer cells and trypanosomes. researchgate.netbiocrick.comstuartxchange.org

Modulation of Topoisomerase Activity

In addition to direct DNA binding, cassyfiline has been found to interfere with the catalytic activity of topoisomerases. researchgate.netbiocrick.comresearchgate.net Topoisomerases are essential enzymes that manage the topological state of DNA, and their inhibition can lead to DNA damage and cell death. Biochemical experiments have confirmed that cassyfiline, along with actinodaphnine and dicentrine, can inhibit the function of these enzymes. researchgate.netbiocrick.comresearchgate.net This non-specific inhibition of both topoisomerase I and II is considered a key mechanism contributing to the cytotoxic properties of the alkaloid extract of Cassytha filiformis. researchgate.net

Protein Binding and Enzyme Inhibition (e.g., Thymidylate Synthase)

In silico docking studies have identified human thymidylate synthase as a potential molecular target for cassyfiline. researchgate.net Thymidylate synthase is a critical enzyme in the synthesis of thymidine (B127349) monophosphate, a necessary precursor for DNA replication. The virtual screening results suggest that cassyfiline exhibits a high binding affinity for this enzyme, potentially inhibiting its activity and thereby exerting an anticancer effect. researchgate.net The study indicated that cassyfiline binds to the Cys195 residue in the same region as the natural substrate, dUMP. researchgate.net

Mechanisms of Antiplatelet Activity

The methanol (B129727) extract of Cassytha filiformis, which contains cassyfiline and other aporphinoid alkaloids, has been shown to possess potent inhibitory activity against rabbit platelet aggregation induced by various agonists, including adenosine (B11128) diphosphate (B83284) (ADP), arachidonic acid, collagen, and platelet-activating factor (PAF). While the specific contribution of cassyfiline to this activity is not fully delineated, related aporphine alkaloids from the same plant, such as ocoteine (B1677095), have been found to exert their antiplatelet and vasorelaxing actions through mechanisms like α1-adrenoceptor antagonism. The antiplatelet effects of similar bioactive compounds often involve the inhibition of pathways that lead to platelet activation and aggregation, such as the protein kinase C (PKC) pathway and the mobilization of intracellular calcium. mdpi.com

Elucidation of Antimicrobial Mechanisms

Cassyfiline is one of several alkaloids isolated from Cassytha filiformis that has been investigated for its antimicrobial properties. umlub.plscispace.com The alkaloid extract of the plant has shown activity against Staphylococcus aureus and Enterococcus faecalis. researchgate.net Furthermore, studies on the antitrypanosomal activity of alkaloids from Cassytha filiformis revealed that this compound (an alternative name for cassyfiline), along with actinodaphnine and dicentrine, was active against Trypanosoma brucei brucei in vitro. researchgate.netbiocrick.comresearchgate.net The mechanism for this antimicrobial action is believed to be, at least in part, due to the previously discussed interactions with DNA and topoisomerases. researchgate.netbiocrick.comresearchgate.net

Investigations into Other Pharmacological Mechanisms (e.g., Antihypertensive, Anti-inflammatory)

Beyond its more extensively studied biological activities, the alkaloid Cassyfiline, isolated from the parasitic plant Cassytha filiformis, has been investigated for other potential therapeutic effects, notably its antihypertensive and anti-inflammatory properties. Research in these areas, while not as exhaustive, provides preliminary evidence for the compound's multifaceted pharmacological profile.

Antihypertensive Investigations

The antihypertensive potential of Cassyfiline is primarily linked to its vasorelaxant effects. Studies on the extracts of Cassytha filiformis have demonstrated significant blood pressure-lowering effects in animal models. researchgate.netnih.gov The investigation into the specific components responsible for this action has identified several aporphine alkaloids, including Cassyfiline (also referred to as this compound), as key contributors.

A pivotal study examining the vasorelaxing effects of various alkaloids and flavonoids from Cassytha filiformis on precontracted rat aortic preparations revealed that this compound exhibited potent activity. researchgate.net This effect is a strong indicator of its potential to reduce blood pressure by dilating blood vessels, thereby decreasing peripheral resistance.

The following table summarizes the findings on the vasorelaxing effect of Cassyfiline (this compound) and other related compounds isolated from Cassytha filiformis.

| Compound | Vasorelaxing Effect (IC50 in µM) on Rat Aortic Preparations |

| This compound (Cassyfiline) | Potent |

| Cassythic acid | Potent |

| Neolitsine (B8057364) | Potent |

| Dicentrine | Potent |

IC50 represents the concentration required to inhibit the contraction of the aortic preparations by 50%. A lower value indicates greater potency.

While the direct antihypertensive effect of isolated Cassyfiline in vivo is yet to be extensively detailed, its demonstrated vasorelaxant activity provides a strong mechanistic basis for its potential role in managing hypertension. researchgate.netfrontiersin.org

Anti-inflammatory Investigations

The anti-inflammatory potential of Cassytha filiformis has been noted in traditional medicine, and modern scientific inquiry has begun to explore the molecular basis for these effects. umlub.plijpbs.com While comprehensive studies focusing exclusively on Cassyfiline are limited, research on the crude extracts and other aporphine alkaloids offers insights into its possible anti-inflammatory mechanisms.

Studies on extracts from plants containing aporphine alkaloids have shown inhibition of key inflammatory mediators. jst.go.jpnih.gov These mechanisms often involve the downregulation of pro-inflammatory cytokines and enzymes that play a crucial role in the inflammatory cascade. The general anti-inflammatory actions of related aporphine alkaloids suggest that Cassyfiline may share similar properties.

Research into the anti-inflammatory mechanisms of other aporphine alkaloids has pointed towards the inhibition of signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). jst.go.jp These pathways are central to the production of inflammatory molecules like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin (B15479496) E2 (PGE2). It is plausible that Cassyfiline exerts its anti-inflammatory effects through modulation of these critical signaling cascades.

While direct in vivo and in vitro studies on the anti-inflammatory activity of purified Cassyfiline are not yet widely available, the recognized anti-inflammatory properties of Cassytha filiformis extracts and the known mechanisms of similar aporphine alkaloids provide a foundation for future research into the specific contributions of Cassyfiline to these effects. umlub.plresearchgate.net

Structure Activity Relationship Sar Studies of Cassyfiline and Analogues

Influence of Aporphine (B1220529) Scaffold Modifications on Biological Activity

The aporphine skeleton is a tetracyclic benzylisoquinoline structure that serves as a versatile pharmacophore. SAR studies demonstrate that its biological activity can be finely tuned by specific chemical modifications.

Key structural features that influence the biological activity of the aporphine scaffold include:

Substituents on Ring A: The presence and nature of substituents at the C-1 and C-2 positions are critical. A methylenedioxy group at these positions, as seen in many naturally occurring aporphines, is often associated with significant biological activity. preprints.orgnih.gov

Substituents on Ring D: Methoxy (B1213986) groups at the C-8, C-9, and C-10 positions on ring D play a crucial role. preprints.orgnih.gov For instance, the removal of the 9-methoxy group in some aporphine alkaloids can lead to a reduction in antiarrhythmic activity. nih.gov A 1,2,9,10-substituted pattern, with either methoxy groups or a dioxolane ring on rings A and D, is often found in the most potent compounds. nih.gov

Nitrogen Atom on Ring B: Modifications to the nitrogen atom at position 6 can significantly alter activity. Bulky substituents are generally poorly tolerated. nih.gov Furthermore, the quaternization of this nitrogen can impact the molecule's properties and efficacy. preprints.orgnih.gov

Stereochemistry and Saturation: The stereochemistry at the C-6a position is an important determinant of activity. preprints.orgnih.gov However, studies on some receptors have found that both levo (L) and dextro (D) structures can be potent antagonists, suggesting the stereochemistry of the B6-B6a bond is not always crucial. nih.gov Unsaturation of the C-6a to C-7 bond, creating a dehydroaporphine, has been shown to result in a loss of activity in certain assays. nih.govresearchgate.net

Synthetic modifications such as bromination, methylation, acetylation, and dehydrogenation have been employed to create derivatives with altered biological profiles, demonstrating that targeted changes to the aporphine core can modulate efficacy and toxicity. preprints.orgnih.gov

SAR for Vasorelaxant Effects

Certain aporphine alkaloids, including those isolated from Cassytha filiformis, have demonstrated vasorelaxant properties, supporting their use in traditional medicine for treating hypertension. researchgate.netresearchgate.net

Bioassay-guided fractionation of plant extracts used in Malagasy traditional medicine led to the identification of the aporphinoid alkaloids neolitsine (B8057364) and dicentrine (B1670447) as active vasorelaxant compounds. researchgate.net These compounds were found to displace the concentration-contraction curve of phenylephrine, a known vasoconstrictor. researchgate.net Further investigation revealed that dicentrine exhibits α1-adrenoceptor antagonist activity, which likely contributes to its vasorelaxant effect. researchgate.net

While detailed SAR studies specifically for the vasorelaxant effects of a broad range of Cassyfiline analogues are not extensively documented in the provided literature, the activity of compounds like dicentrine points to the importance of the specific substitution pattern on the aporphine rings. Additionally, other alkaloids isolated from Cassytha filiformis, such as cathafiline, cathaformine, and actinodaphnine (B1208463), have shown significant antiplatelet aggregation activity, a related cardiovascular effect. nih.gov

SAR for Cytotoxic and Antineoplastic Activities

Cassyfiline (also known as Cassythine) and its analogues have been a focal point of research into new anticancer agents due to their cytotoxic effects against various cancer cell lines. researchgate.netucl.ac.be The mechanism of action for many of these compounds is believed to involve their ability to intercalate with DNA and inhibit topoisomerases, enzymes vital for resolving DNA topology during replication. ucl.ac.beresearchgate.net

Studies comparing aporphines isolated from Cassytha filiformis (actinodaphnine, this compound, and dicentrine) with other commercially available aporphines (bulbocapnine, glaucine, isocorydine, and boldine) revealed that the former group was significantly more active against Trypanosoma brucei brucei, a parasite, and also showed notable cytotoxicity. researchgate.net

Key findings from cytotoxic assays include:

Neolitsine was found to be the most active compound against HeLa (cervical cancer) and 3T3 (fibroblast) cells. researchgate.net

Cassyfiline (this compound) and Actinodaphnine demonstrated the highest activity against Mel-5 (melanoma) and HL-60 (leukemia) cell lines. researchgate.net

Glaucine was identified as the most cytotoxic compound against HeLa cells in a separate comparative study. researchgate.net

The structural differences between these molecules, particularly the substitution patterns on rings A and D, are critical for their cytotoxic potency and selectivity. For example, actinodaphnine and this compound, which showed high activity against HL-60 cells, both possess a methylenedioxy bridge at the C-1 and C-2 positions. researchgate.net The ability of actinodaphnine, this compound, and dicentrine to interfere with topoisomerase activity, a trait not shared by the other tested aporphines in one study, further highlights specific structural requirements for this mechanism of cytotoxicity. researchgate.net

Table 1: Cytotoxic Activity of Cassyfiline and Related Aporphine Alkaloids IC₅₀ values represent the concentration required to inhibit the growth of 50% of the cells.

| Compound | HeLa (IC₅₀ µM) | 3T3 (IC₅₀ µM) | Mel-5 (IC₅₀ µM) | HL-60 (IC₅₀ µM) |

|---|---|---|---|---|

| Neolitsine | 21.6 researchgate.net | 21.4 researchgate.net | - | - |

| Cassyfiline (this compound) | - | - | 24.3 researchgate.net | 19.9 researchgate.net |

| Actinodaphnine | - | - | 25.7 researchgate.net | 15.4 researchgate.net |

| Glaucine | 8.2 researchgate.net | - | - | - |

Computational Chemistry in SAR Elucidation (e.g., molecular docking insights)

Computational methods, particularly molecular docking, have become indispensable tools for elucidating the SAR of complex molecules like Cassyfiline. sarjournal.com These in silico techniques predict the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity and identifying key interactions that stabilize the complex. sarjournal.comnih.gov

A virtual screening study was conducted to evaluate compounds from Cassytha filiformis as potential inhibitors of human Thymidylate Synthase (TS), a crucial enzyme in DNA synthesis and a target for anticancer drugs. researchgate.net The results of this in silico investigation showed that among several alkaloids tested, Cassyfiline had the highest predicted binding affinity for human TS. researchgate.net The docking simulation suggested that Cassyfiline binds to a specific site on the enzyme, interacting with the amino acid residue Cys195, which is located in the same region where the enzyme's natural substrate (dUMP) binds. researchgate.net This computational insight proposes a specific mechanism for Cassyfiline's potential anticancer activity by inhibiting a key enzyme in cancer cell proliferation. researchgate.net

Such computational analyses allow researchers to rapidly screen large libraries of compounds, prioritize candidates for synthesis and biological testing, and generate hypotheses about the molecular basis of a drug's activity, thereby accelerating the drug discovery process. nih.govchemrxiv.org

Design and Synthesis of Cassyfiline Analogues for Enhanced Bioactivity

Building on SAR insights, researchers have actively designed and synthesized novel analogues of aporphine alkaloids to enhance their biological activity and improve their therapeutic profiles.

One approach involves using naturally occurring aporphines like crebanine (B1669604) and stephanine (B192439) as lead compounds. preprints.orgnih.gov Through chemical methods such as ring-opening reactions, bromination, methylation, and acetylation, a series of new derivatives were synthesized. preprints.orgnih.gov The goal was to develop compounds with improved antiarrhythmic effects and lower toxicity. This effort led to the identification of 10,11-dibromocrebanine as a promising candidate with remarkably higher antiarrhythmic activity and lower toxicity than the parent compound. preprints.org

In another study aimed at exploring the potential of the aporphine scaffold, a novel series of analogues was synthesized with various alkoxy groups (methoxy, ethoxy, propoxy) on ring A and different acyl or phenylsulfonyl groups on the nitrogen of ring B. researchgate.net These new compounds were then evaluated for their antiplatelet and antioxidant activities, demonstrating a rational design approach to modulate bioactivity. researchgate.net These synthetic strategies underscore the potential to optimize the therapeutic properties of the aporphine core by systematically altering its peripheral functional groups.

Advanced Research Methodologies and Future Perspectives

In Silico Modeling and Simulation Techniques

In silico modeling and simulation have become indispensable tools in modern drug discovery, offering a rapid and cost-effective means to predict the behavior of molecules and their interactions with biological targets. nih.govnih.gov These computational approaches allow researchers to screen vast libraries of compounds, investigate binding affinities, and understand the dynamics of molecular interactions before undertaking expensive and time-consuming laboratory experiments. nih.govnih.gov

Virtual Screening for Novel Biological Targets

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein or enzyme. researchgate.netnih.gov In the context of Cassyfiline, this method has been employed to identify potential biological targets. One such study utilized an in silico virtual screening approach to investigate compounds from Cassytha filiformis, the plant source of Cassyfiline. researchgate.net The results of this screening suggested that Cassyfiline could be a potential inhibitor of human Thymidylate Synthase, a crucial enzyme in DNA synthesis and a target for anticancer drugs. researchgate.net This finding highlights the power of virtual screening to generate new hypotheses and direct future experimental research. researchgate.netresearchgate.net

Molecular Docking and Dynamics Simulations

Following the identification of a potential target, molecular docking and dynamics simulations provide deeper insights into the interaction between a ligand, such as Cassyfiline, and its target protein. mdpi.comkne-publishing.com Molecular docking predicts the preferred orientation of a molecule when bound to another to form a stable complex. mdpi.comresearchgate.net For Cassyfiline, docking studies have shown a high binding affinity towards human Thymidylate Synthase. researchgate.net Specifically, it was predicted that Cassyfiline binds to the Cys195 residue, which is located in the same binding region as the natural substrate, dUMP. researchgate.net

Molecular dynamics simulations further build upon these static docking poses by simulating the movement of atoms and molecules over time. mdpi.comkne-publishing.comugm.ac.id These simulations can reveal the stability of the ligand-protein complex and provide detailed information about the conformational changes that occur upon binding. mdpi.commdpi.com By understanding these dynamics, researchers can better predict the inhibitory potential of a compound and identify key interactions that contribute to its activity. mdpi.commdpi.com

Advanced Spectroscopic and Chromatographic Methods in Cassyfiline Research

The isolation, purification, and structural elucidation of natural products like Cassyfiline rely heavily on advanced spectroscopic and chromatographic techniques. biocrick.comresearchgate.net These methods are essential for ensuring the purity of the compound and for determining its precise chemical structure. biocrick.comresearchgate.net

Modern chromatography, including High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), offers high-resolution separation of complex mixtures, which is crucial for isolating Cassyfiline from its natural source. nih.govmetwarebio.comijnrd.org These techniques are not only used for purification but also for quantitative analysis. nih.gov

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for structural determination. researchgate.netarxiv.org One-dimensional and two-dimensional NMR experiments provide detailed information about the connectivity of atoms within the molecule, while high-resolution mass spectrometry confirms the molecular weight and elemental composition. researchgate.net The combination of these techniques, often in hyphenated systems like LC-MS, allows for the rapid and accurate identification and characterization of Cassyfiline in complex plant extracts.

Integrative Omics Approaches for Comprehensive Profiling

Integrative omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the biological effects of a compound. mdpi.comnih.gov By analyzing the global changes in gene expression, protein levels, and metabolite profiles in response to Cassyfiline treatment, researchers can gain a comprehensive understanding of its mechanism of action and identify potential off-target effects. nih.gov

For instance, transcriptomic analysis could reveal which genes are up- or down-regulated by Cassyfiline, providing clues about the cellular pathways it affects. mdpi.com Proteomics can identify the specific proteins that interact with Cassyfiline, while metabolomics can uncover changes in cellular metabolism. mdpi.com Integrating these different layers of "omics" data can help to build a detailed picture of Cassyfiline's biological activity and its potential therapeutic applications. nih.gov

Strategic Directions for Cassyfiline-Based Drug Discovery and Development

The journey from a promising natural product to a clinically approved drug is long and requires a strategic approach to discovery and development. umlub.pldrugtargetreview.com For Cassyfiline, several key strategies will be crucial for its advancement as a therapeutic agent.

Exploration of Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery where a promising compound (the "hit" or "lead") is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. creative-biostructure.comsygnaturediscovery.com For Cassyfiline, several lead optimization strategies can be explored. creative-biostructure.comresearchgate.netevotec.com

One approach is to synthesize a focused library of analogues based on the Cassyfiline scaffold. creative-biostructure.com By systematically modifying different parts of the molecule, researchers can explore the structure-activity relationship (SAR) to identify which chemical features are essential for its biological activity. creative-biostructure.com Fragment-based drug discovery is another strategy, where smaller molecular fragments that bind to the target are identified and then grown or linked together to create a more potent molecule. nih.gov

Quantitative structure-activity relationship (QSAR) modeling can also be employed to predict the activity of new analogues before they are synthesized, thus guiding the optimization process more efficiently. creative-biostructure.com The ultimate goal of these strategies is to develop a Cassyfiline-based drug candidate with improved efficacy, reduced side effects, and better "drug-like" properties. creative-biostructure.comsygnaturediscovery.com

Potential for Pharmaceutical Development from Natural Sources

Cassyfiline, also known as Cassythine, is an aporphine (B1220529) alkaloid naturally occurring in the parasitic plant Cassytha filiformis of the Lauraceae family. capes.gov.brjfda-online.com This plant has a history of use in traditional medicine, and its chemical constituents are now the subject of scientific investigation for their therapeutic potential. sciendo.comresearchgate.net The diverse biological activities identified in Cassyfiline and related compounds make Cassytha filiformis a promising source for the development of new pharmaceutical agents. researchgate.net

Research has highlighted several key bioactivities of Cassyfiline that underpin its potential for drug development:

Vasorelaxant Effects: Studies have demonstrated that Cassyfiline exhibits potent vasorelaxing effects. In research using precontracted rat aortic preparations, Cassyfiline induced relaxation with a reported half-maximal inhibitory concentration (IC50) of 0.09 μM. medchemexpress.commedchemexpress.com This significant vasodilatory action suggests a potential application in the development of novel treatments for cardiovascular conditions such as hypertension.

Cytotoxic Activity: Cassyfiline has also been identified as having cytotoxic properties against various cancer cell lines. researchgate.net Purification of cytotoxic extracts from Cassytha filiformis led to the isolation of Cassyfiline, which was subsequently tested in vitro. researchgate.netnih.gov It showed notable activity against Mel-5 human melanoma cells and HL-60 human promyelocytic leukemia cells. researchgate.netnih.gov This anti-proliferative effect indicates its potential as a lead compound for the development of new anticancer drugs. researchgate.net

The following table summarizes key research findings on the biological activities of Cassyfiline, providing a foundation for its pharmaceutical consideration.

| Biological Activity | Research Model | Key Finding (IC50) | Potential Application | Reference |

| Vasorelaxation | Precontracted rat aorta | 0.09 μM | Cardiovascular disease (e.g., Hypertension) | medchemexpress.com |

| Cytotoxicity | Mel-5 (melanoma cell line) | 24.3 μM | Oncology | researchgate.netnih.gov |

| Cytotoxicity | HL-60 (leukemia cell line) | 19.9 μM | Oncology | researchgate.netnih.gov |

Integration into Modern Healthcare Research Paradigms

The investigation of Cassyfiline exemplifies the integration of natural products into modern healthcare research paradigms, where traditional botanical sources are systematically evaluated for novel therapeutic agents. The journey from plant to potential pharmaceutical involves a multidisciplinary scientific approach.

Modern research methodologies have been crucial in studying Cassyfiline:

Bioassay-Guided Fractionation: The isolation of Cassyfiline from Cassytha filiformis was achieved through bioassay-guided fractionation. acs.orgnih.gov This technique involves separating the plant's crude extract into various fractions and testing each for biological activity, allowing researchers to systematically pinpoint and isolate the active compound responsible for the desired effect, such as cytotoxicity or vasorelaxation. acs.org

Structural Elucidation: Following isolation, the precise chemical structure of Cassyfiline was determined using advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). capes.gov.brresearchgate.netnih.gov This detailed structural information is fundamental for understanding its mechanism of action and for any future efforts in synthetic chemistry or structural modification.

In Vitro and Ex Vivo Screening: The pharmacological potential of Cassyfiline is assessed using established screening platforms. Its anticancer potential was evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. researchgate.netnih.govresearchgate.net Similarly, its cardiovascular effects were characterized using ex vivo organ bath studies on isolated rat thoracic aorta, a standard method for assessing vasorelaxant properties. medchemexpress.com

The study of Cassyfiline is part of a broader drug discovery strategy that looks to nature for new chemical entities. This approach validates the ethnobotanical use of medicinal plants like Cassytha filiformis and leverages modern technology to unlock their therapeutic potential for integration into contemporary healthcare. researchgate.netnih.gov

Q & A

Q. Guidelines for Citing Sources

- Cite primary literature for experimental protocols.

- Avoid referencing non-peer-reviewed platforms (e.g., BenchChem).

- Use numerical identifiers for reproducibility (e.g., compound batch codes).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.